Biochemical Potency Against FLT3 D835Y Mutant: Denfivontinib vs. Quizartinib (AC220)
In biochemical kinase assays using time-resolved fluorescence resonance energy transfer (TR-FRET), Denfivontinib inhibits the FLT3-D835Y mutant with an IC50 of 0.6 ± 0.2 nM, whereas quizartinib (AC220) exhibits an IC50 of 28.2 ± 2.1 nM against the same mutant [1]. This represents an approximately 47-fold difference in potency favoring Denfivontinib. The D835Y mutation is a clinically significant tyrosine kinase domain (TKD) point mutation that confers primary resistance to type II FLT3 inhibitors including quizartinib, making this differential potency directly relevant to experimental design in resistance models [2].
| Evidence Dimension | FLT3-D835Y mutant inhibition (IC50) |
|---|---|
| Target Compound Data | 0.6 ± 0.2 nM |
| Comparator Or Baseline | Quizartinib (AC220): 28.2 ± 2.1 nM |
| Quantified Difference | ~47-fold more potent |
| Conditions | Biochemical TR-FRET kinase assay; FLT3-D835Y enzyme from Carna Bioscience Inc. |
Why This Matters
Procurement of Denfivontinib is scientifically justified over quizartinib when experimental models require potent inhibition of FLT3-D835Y, a resistance-conferring TKD mutation against which quizartinib shows markedly reduced activity.
- [1] Lee HK, et al. G-749, a novel FLT3 kinase inhibitor, can overcome drug resistance for the treatment of acute myeloid leukemia. Blood. 2014;123(18):2916-2927. Table 1. View Source
- [2] Smith CC, et al. Mutations in the tyrosine kinase domain of FLT3 define a new molecular mechanism of acquired drug resistance. Blood. 2012;120(14):2964-2973. View Source
